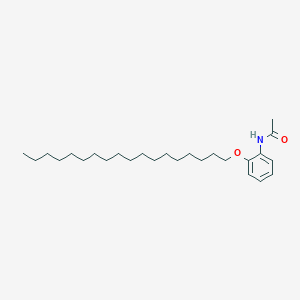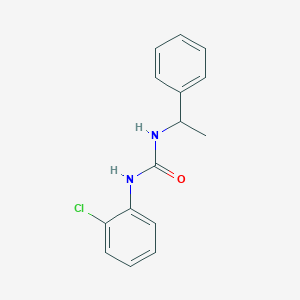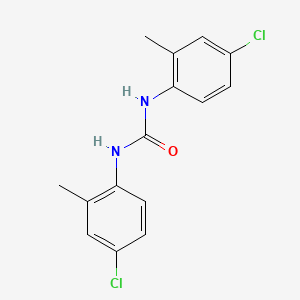
1,3-Bis(4-chloro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Cl2N2O It is a derivative of urea, where two hydrogen atoms are replaced by 4-chloro-2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chloro-2-methylphenyl)urea can be synthesized through the reaction of 4-chloro-2-methylaniline with phosgene, followed by the reaction with ammonia. The general reaction scheme is as follows:
Step 1: 4-chloro-2-methylaniline reacts with phosgene to form 4-chloro-2-methylphenyl isocyanate.
Step 2: The 4-chloro-2-methylphenyl isocyanate then reacts with ammonia to produce this compound.
The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chloro-2-methylphenyl)urea undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Scientific Research Applications
1,3-Bis(4-chloro-2-methylphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Bis(4-chloro-2-methylphenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)urea: This compound lacks the chlorine atoms, resulting in different chemical and biological properties.
1,3-Bis(4-chlorophenyl)urea: This compound lacks the methyl groups, leading to variations in its reactivity and applications.
1,3-Bis(4-chloro-3-methylphenyl)urea: The position of the methyl group is different, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C15H14Cl2N2O |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-bis(4-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-7-11(16)3-5-13(9)18-15(20)19-14-6-4-12(17)8-10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
RZKNNEZNKLMIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



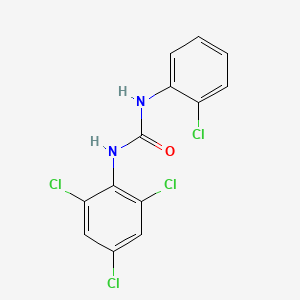
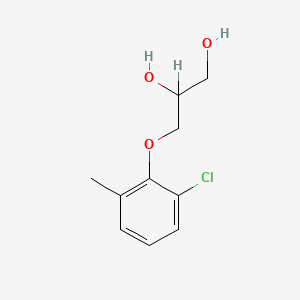
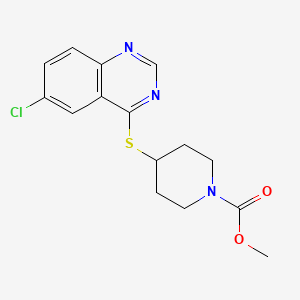
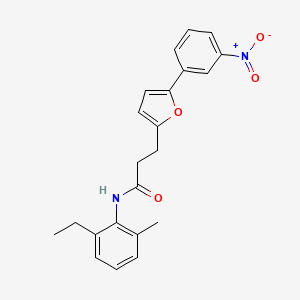
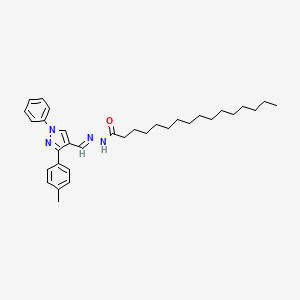
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

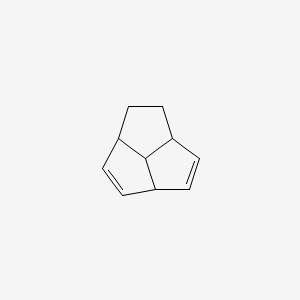
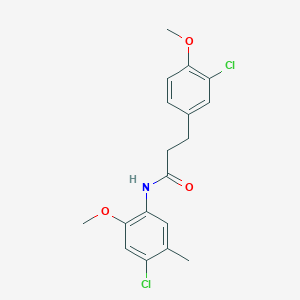
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
